molecular formula C9H11BF2N2O2 B7954994 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane

2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane

Cat. No.: B7954994
M. Wt: 228.01 g/mol
InChI Key: ZSGJCRJSBLYRDP-UHFFFAOYSA-N
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Description

2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane typically involves the formation of the dioxazaborocane ring followed by the introduction of the difluoropyridinyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a boronic acid derivative and a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with specific molecular targets. The boron atom in the dioxazaborocane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology for probing enzyme activities and protein functions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine-4-boronic acid: Similar in structure but lacks the dioxazaborocane ring.

    2,6-Difluoropyridine: Similar pyridine ring structure but lacks the boron-containing ring.

Uniqueness

2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is unique due to the presence of both the difluoropyridinyl group and the dioxazaborocane ring. This combination imparts unique chemical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

2-(2,6-difluoropyridin-4-yl)-1,3,6,2-dioxazaborocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2N2O2/c11-8-5-7(6-9(12)14-8)10-15-3-1-13-2-4-16-10/h5-6,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGJCRJSBLYRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2=CC(=NC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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